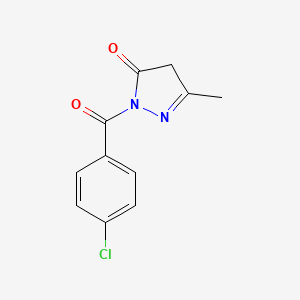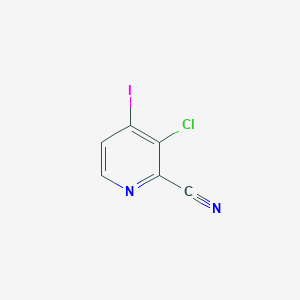
3-Chloro-4-iodopicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-iodopicolinonitrile is an organic compound with the molecular formula C6H2ClIN2. It is a derivative of picolinonitrile, where the hydrogen atoms at positions 3 and 4 of the pyridine ring are substituted by chlorine and iodine, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodopicolinonitrile typically involves halogenation reactions. One common method is the sequential halogenation of picolinonitrile. Initially, picolinonitrile undergoes chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position. Subsequently, the chlorinated intermediate is subjected to iodination using iodine (I2) or an iodine-containing reagent like N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
3-Chloro-4-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Substituted picolinonitrile derivatives with various functional groups.
Coupling Reactions: Biaryl compounds or other complex structures.
Oxidation and Reduction: Oxidized or reduced forms of picolinonitrile derivatives.
科学研究应用
3-Chloro-4-iodopicolinonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductive polymers or coordination complexes.
Biological Research: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
The mechanism of action of 3-Chloro-4-iodopicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity and selectivity towards certain biological targets .
相似化合物的比较
Similar Compounds
3-Chloro-4-fluoropicolinonitrile: Similar structure but with a fluorine atom instead of iodine.
3-Chloro-4-bromopicolinonitrile: Similar structure but with a bromine atom instead of iodine.
3-Chloro-4-methylpicolinonitrile: Similar structure but with a methyl group instead of iodine.
Uniqueness
3-Chloro-4-iodopicolinonitrile is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated picolinonitrile derivatives. The iodine atom, being larger and more polarizable, can enhance certain types of interactions and reactivity, making this compound particularly valuable in specific synthetic and research applications .
属性
分子式 |
C6H2ClIN2 |
|---|---|
分子量 |
264.45 g/mol |
IUPAC 名称 |
3-chloro-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
InChI 键 |
DSUYCFYYEJQDDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1I)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


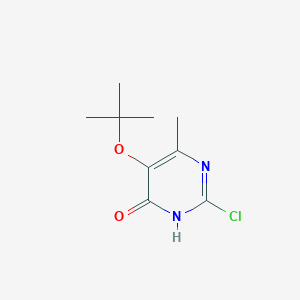
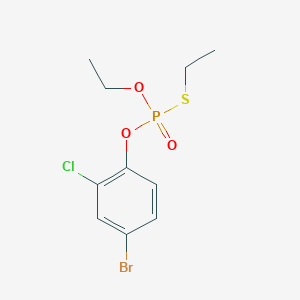
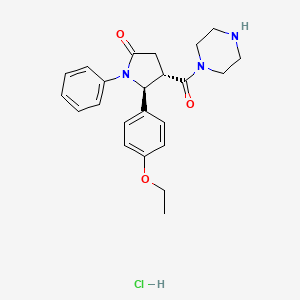

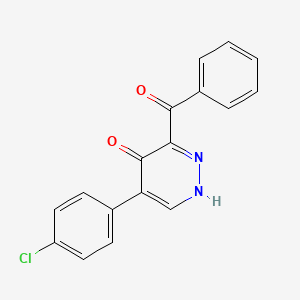
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
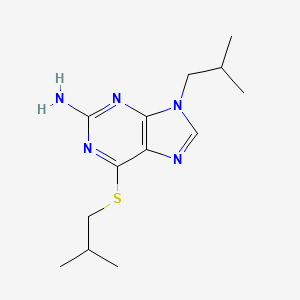
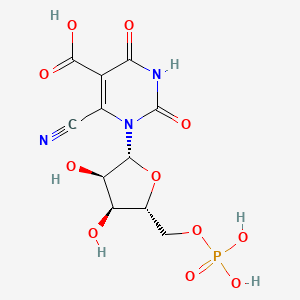
![(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923866.png)
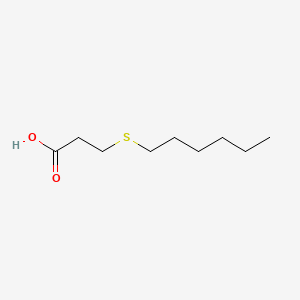
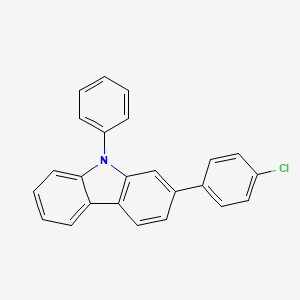
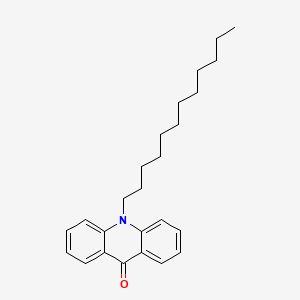
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)
